molecular formula C15H9Cl2N5S2 B12216151 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B12216151
M. Wt: 394.3 g/mol
InChI Key: MTBYELIUDFSJFL-UHFFFAOYSA-N
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Description

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from 3,4-dichlorophenylhydrazine and sodium azide under acidic conditions. The benzothiazole ring is then introduced through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The final step involves the formation of the sulfanyl linkage, which can be achieved by reacting the intermediate with a thiol reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of a tetrazole ring.

    2-[(3,4-dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol: Similar dichlorophenyl group but different core structure.

    Yoda1: Contains a thiadiazole ring and is used to study ion channels.

Uniqueness

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is unique due to its combination of a tetrazole ring and a benzothiazole ring, which imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C15H9Cl2N5S2

Molecular Weight

394.3 g/mol

IUPAC Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H9Cl2N5S2/c16-10-6-5-9(7-11(10)17)22-14(19-20-21-22)8-23-15-18-12-3-1-2-4-13(12)24-15/h1-7H,8H2

InChI Key

MTBYELIUDFSJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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